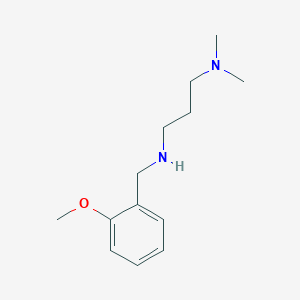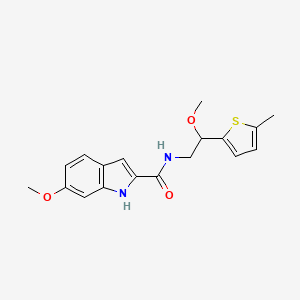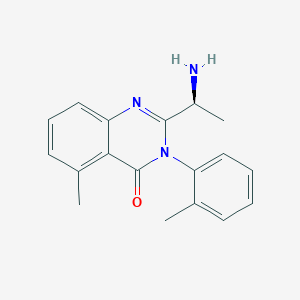
N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxybenzyl)-2-(methylamino)acetamide is a compound with the empirical formula C11H16N2O2 and a molecular weight of 208.26 . N-(2-Methoxybenzyl)-2,5-dimethoxyphenethylamines (NBOMes) are synthetic phenethylamine derivatives emerging on the global drug market and reported to be associated with untoward effects in people who use drugs .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including those similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been extensively studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule.
Chemical Reactions Analysis
Benzenesulfonamides, including 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.
Physical And Chemical Properties Analysis
The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.
Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
Schiff bases derived from various benzaldehydes and diamines, including structures similar to N'-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine, have been synthesized and characterized. These compounds exhibit interesting structural properties, such as the coplanarity of the imino group (-C=N-) with the adjacent benzene ring and specific dihedral angles between the benzene rings. For example, a Schiff base compound synthesized from 3,4-dimethoxybenzaldehyde and characterized by FT-IR, 1H NMR spectroscopy, and single-crystal X-ray diffraction exhibited a dihedral angle of 86.868(27)° between the two benzene rings (Khalaji et al., 2013).
Catalytic Properties
Schiff bases and their metal complexes demonstrate catalytic activities. For instance, manganese(III) complexes incorporating Schiff base ligands showed relevant peroxidase activity, indicating their potential use in catalysis and enzymatic studies (Bermejo et al., 2017).
Magnetic Properties
Certain Schiff base complexes, especially those involving iron, exhibit magnetic properties. These properties are often influenced by the molecular geometry and the specific coordination of metal ions within the structure. For example, a dinuclear oxygen-bridged Schiff base iron(III) complex demonstrated weak antiferromagnetic exchange interaction between Fe(III) ions (Karahan et al., 2016).
Molecular Packing and Interactions
The molecular packing of Schiff base compounds is influenced by various interactions, such as C-H…π interactions and van der Waals contacts. These interactions affect the physical properties and stability of the crystals, which is crucial for their applications in material science and chemistry (Reglinski et al., 2004).
Mecanismo De Acción
Target of Action
N’-(2-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine, also known as 25I-NBOMe, primarily targets the serotonin 5-HT 2A/2C receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
25I-NBOMe acts as a potent agonist for the 5-HT 2A/2C receptors . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin. This heightened activity can result in significant changes in perception, thought processes, and mood, which are characteristic of hallucinogenic substances .
Biochemical Pathways
The activation of 5-HT 2A/2C receptors by 25I-NBOMe affects several neurotransmitter pathways. It has been observed to increase the release of dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters play various roles in mood regulation, memory, learning, and motor control. The compound’s effect on these neurotransmitters contributes to its overall hallucinogenic activity .
Pharmacokinetics
It is known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . This allows it to exert its effects directly on the central nervous system. The compound’s bioavailability and pharmacokinetics can be influenced by factors such as dose, route of administration, and individual metabolic differences .
Result of Action
The activation of 5-HT 2A/2C receptors by 25I-NBOMe leads to a range of molecular and cellular effects. These include increased neurotransmitter release, altered neuronal firing rates, and changes in gene expression . At the behavioral level, these changes can manifest as hallucinations, altered perception, and changes in mood and cognition . Chronic administration of the compound has been observed to induce tolerance to its hallucinogenic effects and produce alterations in neurotransmission .
Action Environment
The action, efficacy, and stability of 25I-NBOMe can be influenced by various environmental factors. These include the physiological state of the individual (such as their baseline neurotransmitter levels and receptor densities), as well as external factors such as stress and environmental stimuli. Furthermore, the compound’s effects can be modulated by other substances that the individual may have ingested, such as other drugs or medications .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-15(2)10-6-9-14-11-12-7-4-5-8-13(12)16-3/h4-5,7-8,14H,6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUUTIRWUAPTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)

![4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2487261.png)

![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]propanamide](/img/structure/B2487263.png)
![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2487267.png)


![4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2487271.png)
![N-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2487272.png)
![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2487276.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2487281.png)